4-((5-Bromo-2-hydroxybenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione
Description
4-bromo-2-((E)-{[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is a complex organic compound that features a bromine atom, a fluorophenyl group, and a triazole ring
Properties
CAS No. |
573937-47-0 |
|---|---|
Molecular Formula |
C15H10BrFN4OS |
Molecular Weight |
393.2 g/mol |
IUPAC Name |
4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10BrFN4OS/c16-11-3-6-13(22)10(7-11)8-18-21-14(19-20-15(21)23)9-1-4-12(17)5-2-9/h1-8,22H,(H,20,23)/b18-8+ |
InChI Key |
OMVNRMKMCUGTJL-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)O)F |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-((E)-{[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves multiple steps:
Formation of the Triazole Ring:
Bromination: The phenol group is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Imination: The imino group is introduced through a condensation reaction between the triazole derivative and an aldehyde or ketone.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
-
Antimicrobial Properties
The antimicrobial activity of 1,2,4-triazole derivatives has been widely studied. Research indicates that compounds like 4-((5-Bromo-2-hydroxybenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione exhibit significant antibacterial and antifungal properties. For instance, studies have shown that similar triazole compounds demonstrate effectiveness against various resistant bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for these compounds are often comparable to or better than those of standard antibiotics such as gentamicin . -
Antitubercular Activity
Recent investigations into the antitubercular properties of 1,2,4-triazole derivatives suggest that they may inhibit the growth of Mycobacterium tuberculosis. Molecular docking studies indicate that these compounds can interact with key enzymes involved in mycobacterial metabolism, potentially leading to new therapeutic options for tuberculosis treatment . -
Anti-inflammatory Potential
The anti-inflammatory activity of triazole derivatives has also been explored, particularly their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). This suggests potential applications in treating inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between appropriate aldehydes and amines under controlled conditions. Characterization techniques such as NMR spectroscopy, UV-visible spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Molecular Docking Studies
Molecular docking studies play a crucial role in understanding the interaction mechanisms between 1,2,4-triazole derivatives and biological targets. These computational studies help predict binding affinities and elucidate the structural requirements for biological activity. For example, docking studies have shown that modifications on the triazole ring can significantly affect the binding efficiency to target enzymes involved in disease processes .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-bromo-2-((E)-{[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol involves its interaction with specific molecular targets. The triazole ring can interact with metal ions or enzyme active sites, while the phenolic group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-((E)-{[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
- 4-bromo-2-((E)-{[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
- 4-bromo-2-((E)-{[3-(4-nitrophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
Uniqueness
The uniqueness of 4-bromo-2-((E)-{[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol lies in the presence of the fluorophenyl group, which can enhance its biological activity and chemical stability compared to its analogs. The fluorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical reactions.
Biological Activity
The compound 4-((5-bromo-2-hydroxybenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H13BrN4OS
- Molecular Weight : 396.27 g/mol
The presence of the triazole ring and various substituents (bromo, hydroxy, and fluorophenyl groups) contribute to its biological properties.
Mechanisms of Biological Activity
The biological activities of this compound are primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Molecular docking studies suggest that it binds effectively to COX-1 and COX-2, indicating anti-inflammatory properties .
- Antimicrobial Properties : Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity against various pathogens. The presence of the thione group enhances this activity by disrupting microbial cell membranes .
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Antimicrobial | Effective against bacterial strains | |
| Antitumor | Induction of apoptosis in cancer cell lines |
Case Studies and Research Findings
- Anti-inflammatory Activity : A study evaluated the inhibition of COX enzymes by various triazole derivatives. The compound demonstrated significant inhibition of COX-1, suggesting a potential role in treating inflammatory conditions .
- Antimicrobial Efficacy : In vitro studies assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited notable efficacy comparable to standard antibiotics, highlighting its potential as an antimicrobial agent .
- Antitumor Potential : Research involving cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, suggesting its potential as an anticancer drug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
